Tert-butyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate

Heterocyclic synthesis Regioselectivity Enaminone chemistry

Tert-butyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate is a specialized 2-(dimethylaminomethylidene)piperidin-3-one carrying a Boc (tert-butoxycarbonyl) N-protecting group. This compound positions the reactive enamine moiety directly at the 2-position vicinal to the 3-ketone, creating a β-enaminone scaffold that is distinct from the more common 3-enamine-4-ketone and 4-enamine-3-ketone regioisomers.

Molecular Formula C13H22N2O3
Molecular Weight 254.33 g/mol
Cat. No. B11729635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate
Molecular FormulaC13H22N2O3
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(=O)C1=CN(C)C
InChIInChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-6-7-11(16)10(15)9-14(4)5/h9H,6-8H2,1-5H3
InChIKeyTZECAEMZYTYSMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate (CAS 1421312-64-2): Core Structural & Functional Profile for Procurement Decisions


Tert-butyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate is a specialized 2-(dimethylaminomethylidene)piperidin-3-one carrying a Boc (tert-butoxycarbonyl) N-protecting group . This compound positions the reactive enamine moiety directly at the 2-position vicinal to the 3-ketone, creating a β-enaminone scaffold that is distinct from the more common 3-enamine-4-ketone and 4-enamine-3-ketone regioisomers . The Boc group enables acid-labile orthogonal protection during multi-step synthetic sequences. With a molecular weight of 254.33 g/mol and a predicted logP of 1.33, the compound occupies a physicochemical space that balances organic solubility with moderate polarity — a property set that differentiates it from the benzyl (Cbz) counterpart (MW 288.34, predicted logP ~2.5) . Typical commercial purity is ≥95% by HPLC, with availability in research-scale quantities (1 g to 100 g) from multiple specialty chemical suppliers [1].

Why Regioisomeric or Cbz-Protected Analogs Cannot Replace Tert-butyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate in Multi-Step Syntheses


Interchanging this compound with the 3-enamine-4-ketone (CAS 157327-41-8) or 4-enamine-3-ketone (CAS 871726-72-6) regioisomers fundamentally alters the electronics and steric environment at the piperidine core, redirecting subsequent cyclization and functionalization outcomes . The 2-enamine-3-ketone pattern places the nucleophilic enamine carbon directly adjacent to the electrophilic ketone, enabling intramolecular condensations (e.g., pyrazole, pyrimidine, or pyridopyrimidine formation) that are geometrically inaccessible to the 3,4- and 4,3-isomers. The Boc protecting group provides acid-labile deprotection (TFA/CH₂Cl₂, room temperature) that is orthogonal to the hydrogenolysis required for Cbz removal, permitting sequential unmasking strategies that are impossible with a single protecting-group type [1]. Replacing the Boc with a simple methyl group (e.g., CAS 66521-58-2) eliminates the protecting group entirely, precluding late-stage N-functionalization. These structural distinctions translate into divergent synthetic pathways and final compound libraries, making generic substitution scientifically invalid without pathway re-engineering [2].

Quantitative Differentiation of Tert-butyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate Against Closest Analogs


Regioisomeric Enamine Position Determines Cyclocondensation Outcome: 2-Enamine vs. 3-Enamine vs. 4-Enamine Reactivity

The 2-(dimethylaminomethylidene)-3-oxo substitution pattern of the target compound directs nucleophilic attack and subsequent cyclization to the 2-position, yielding angular [c]-fused heterocycles (e.g., pyrazolo[3,4-c]pyridines). In contrast, the 3-enamine-4-ketone isomer (CAS 157327-41-8) yields linear [b]-fused products under identical conditions, and the 4-enamine-3-ketone isomer (CAS 871726-72-6) affords [d]-fused regioisomers . This regiochemical divergence is a consequence of the enamine carbon position relative to the ketone and the ring nitrogen; no synthetic workaround exists to obtain the angular scaffold from the linear-enamine starting material without a complete route redesign.

Heterocyclic synthesis Regioselectivity Enaminone chemistry Cyclocondensation

Orthogonal Deprotection Logic: Boc (Acid-Labile) vs. Cbz (Hydrogenolytic) in the 2-Enaminone Series

The Boc group on the target compound undergoes complete cleavage with 20–50% TFA in CH₂Cl₂ at 25 °C within 1–2 h, leaving the enaminone moiety intact [1]. The benzyl (Cbz) analog (CAS 1951451-51-6) requires hydrogenolysis (H₂, Pd/C, 1–4 atm) or strongly acidic conditions (HBr/AcOH), both of which can reduce the enamine double bond or the 3-ketone [2]. This orthogonality enables sequential N-deprotection strategies: a synthesis can first remove Boc with TFA while retaining a Cbz group elsewhere, or conversely hydrogenolyze a Cbz group while leaving Boc intact — a strategic option unavailable when only one protecting-group type is present [3].

Protecting group orthogonality Solid-phase synthesis Sequential deprotection Peptide mimetics

Physicochemical Property Differentiation: Predicted pKa and LogP Impact on Purification and Downstream Handling

The predicted pKa of the target compound (4.30 ± 0.20) is substantially lower than that of the N-methyl analog (predicted pKa ~7.5–8.0 for the conjugate acid of the tertiary amine), reflecting the electron-withdrawing effect of the Boc carbamate . This lower basicity means the target compound remains predominantly unprotonated under mildly acidic chromatographic conditions (e.g., silica gel, pH ~5–6), simplifying normal-phase purification relative to the more basic N-methyl analog. The predicted logP of 1.33 (target) vs. ~0.5 for the N-methyl analog also indicates superior organic-phase extractability . Compared to the benzyl analog (predicted logP ~2.5), the Boc compound is more amenable to aqueous workup without emulsion formation .

Physicochemical properties Chromatographic purification Solubility pKa prediction

Commercial Availability and Pricing: Benchmarking Against Regioisomeric and Cbz Analogs for Research-Scale Procurement

The target compound (CAS 1421312-64-2) is available from multiple specialty suppliers with a quoted purity of ≥95% and a price range of approximately $50 for 50 mg and $275–$358 for 0.5–1 g scale [1]. The more common 3-enamine-4-ketone regioisomer (CAS 157327-41-8) is available at comparable purity (98%) but at lower cost per gram from larger catalog suppliers, reflecting higher demand and production scale . The benzyl (Cbz) analog (CAS 1951451-51-6) is priced similarly to the target compound but is sourced from fewer vendors, indicating a narrower supply base . The N-methyl analog (CAS 66521-58-2) is available at lower cost but with notable regulatory caveats related to its classification as a research chemical with potential for misuse .

Procurement Pricing comparison Commercial availability Research chemicals

Synthetic Route Divergence: 2-Position Functionalization Requires 3-Ketone Starting Material, Not 4-Ketone

The target compound is accessed via condensation of tert-butyl 3-oxopiperidine-1-carboxylate (CAS 98977-36-7) with dimethylformamide dimethyl acetal (DMF-DMA), yielding the 2-enamine product as the kinetically favored isomer due to the greater acidity of the C-2 protons α to the ketone . The 4-ketone isomer (CAS 157327-41-8) is synthesized from tert-butyl 4-oxopiperidine-1-carboxylate under similar conditions, producing the 3-enamine regioisomer . The choice of starting piperidone ketone position (3-ketone vs. 4-ketone) dictates the final enamine position, and no post-synthetic isomerization pathway exists to interconvert the 2-enamine and 3-enamine products due to the thermodynamic stability of the conjugated enaminone system [1].

Synthetic route Starting material Enamine formation Regioselectivity

Definitive Application Scenarios for Tert-butyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate Based on Evidence-Differentiated Advantages


Angular Pyrazolopiperidine and Pyridopyrimidine Library Synthesis (Medicinal Chemistry)

When a drug discovery program requires an angular [c]-fused heterocyclic scaffold (e.g., pyrazolo[3,4-c]pyridine or pyrido[2,3-d]pyrimidine), the 2-enamine-3-ketone substitution pattern of this compound is the sole regioisomer that delivers the angular topology upon cyclocondensation with hydrazines, amidines, or ureas. As established in Section 3, the 3-enamine-4-ketone and 4-enamine-3-ketone isomers produce linear or alternative angular regioisomers under identical conditions [1]. This compound should be the first-choice intermediate for kinase inhibitor programs where the angular scaffold is a key pharmacophoric element (e.g., PI3K, CDK, or Aurora kinase projects drawing from the patent literature on dimethylaminomethylene-piperidine intermediates [2]).

Orthogonal Sequential N-Deprotection Strategies (Peptide Mimetics and PROTACs)

In the construction of bifunctional molecules (e.g., PROTACs, peptide mimetics, or antibody-drug conjugate linkers) where two distinct amine functionalities must be sequentially unmasked, the Boc group of this compound provides acid-labile deprotection fully orthogonal to Cbz/Alloc/Fmoc groups elsewhere in the molecule. This scenario leverages the quantitative orthogonal deprotection logic described in Section 3, Evidence Item 2: the Boc group cleaves quantitatively with TFA/CH₂Cl₂ without reducing the enaminone, whereas the Cbz analog requires conditions that partially reduce the enamine double bond [3].

Laboratory-Scale Heterocyclic Core Synthesis with Straightforward Purification (Academic & CRO Settings)

The predicted intermediate logP (1.33) and low pKa (4.30) of this compound, documented in Section 3, Evidence Item 3, confer practical advantages in standard laboratory workflows: the compound extracts efficiently into ethyl acetate or dichloromethane without emulsion formation, and the non-basic nature of the Boc-protected nitrogen prevents silica gel streaking during flash chromatography. This makes the compound preferable to the more basic N-methyl analog (pKa ~7.5–8.0) for multi-step sequences where intermediate purification is required. Contract research organizations (CROs) executing library synthesis under tight timelines benefit from reduced chromatography optimization time [4].

Custom Synthesis Sourcing with Multi-Vendor Supply Assurance (Procurement)

As documented in Section 3, Evidence Item 4, the compound is sourced from at least three independent specialty chemical suppliers (TRC, A2B Chem, and multiple Chinese fine chemical manufacturers), providing competitive pricing and mitigating single-supplier risk. The availability of both research-scale quantities (50 mg–1 g) and larger custom synthesis options supports progression from hit validation to lead optimization without a change in intermediate supplier. This multi-vendor landscape is more favorable than that of the Cbz analog, which has a demonstrably narrower supply base [5].

Quote Request

Request a Quote for Tert-butyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.